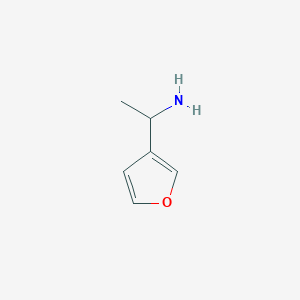

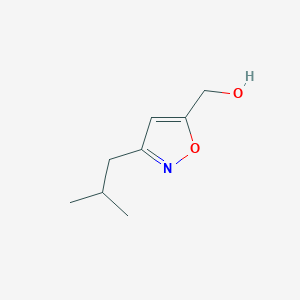

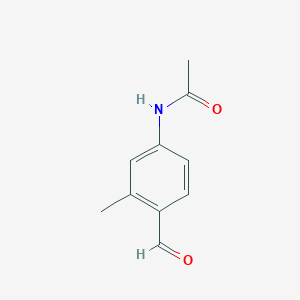

1-(Furan-3-yl)ethanamine

Descripción general

Descripción

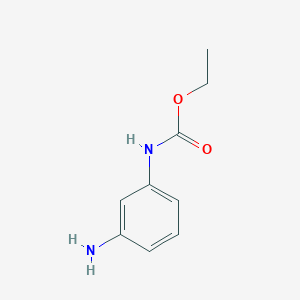

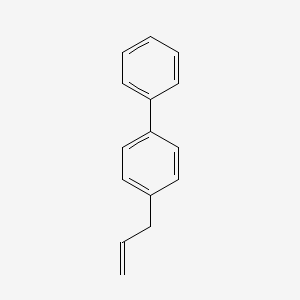

1-(Furan-3-yl)ethanamine is a compound that can be derived from furan-based molecules. Furan, a five-membered aromatic heterocycle, is known for its applications in pharmaceuticals and industrial materials due to its versatile chemical properties. The compound likely possesses an amine group attached to the furan ring, which could influence its reactivity and potential applications in various chemical syntheses and biological activities.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and conditions that affect the final product. For instance, the synthesis of diversely substituted 2-(furan-3-yl)acetates, which are closely related to 1-(Furan-3-yl)ethanamine, has been achieved through palladium-catalyzed one-pot multi-component reactions, indicating the potential for complex reactions involving furan derivatives . Additionally, the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into various oximes and subsequent reduction steps has been used to produce chiral building blocks related to 1-(Furan-3-yl)ethanamine .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial in determining their reactivity and properties. The AM1 geometries of various furan-containing compounds have been studied, showing that the chain length and substituents can significantly influence electronic properties . This suggests that the specific placement of the ethanamine group on the furan ring in 1-(Furan-3-yl)ethanamine would affect its electronic structure and reactivity.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, the photoinduced direct oxidative annulation of furan derivatives has been reported, leading to the formation of highly functionalized polyheterocyclic compounds . This indicates that 1-(Furan-3-yl)ethanamine could potentially participate in similar photoinduced reactions. Furthermore, the synthesis of poly-N-heterocycles from furan-2(3H)-ones demonstrates the versatility of furan derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The synthesis of tetrasubstituted furans, for example, has been achieved through Feist-Bénary addition-elimination, which highlights the reactivity of furan rings under certain conditions . The optical properties of furan derivatives have also been studied, showing that their electronic spectra can be predicted using computational methods, which could be relevant for understanding the properties of 1-(Furan-3-yl)ethanamine .

Aplicaciones Científicas De Investigación

Chiral Building Block Synthesis :

- 1-(Furan-3-yl)ethanamine has been utilized in the synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, an important chiral building block. This synthesis involves the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by enantioselective reduction. This process yields enantiomers with high enantiomeric excess (e.e.), demonstrating its significance in chiral chemistry and potential applications in pharmaceuticals (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Synthesis of Highly Fluorescent Compounds :

- Research has shown the successful synthesis of a highly water-soluble and fluorescent compound, N,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, using 1-(Furan-3-yl)ethanamine. This compound displays excellent fluorescence and solubility in water and other polar solvents, suggesting potential applications in materials science, particularly in fluorescence-based technologies (Boobalan, Imran, & Nagarajan, 2012).

Anticancer Research :

- A derivative of 1-(Furan-3-yl)ethanamine, specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), was discovered with potent antiproliferative activity. This compound showed significant effects in disturbing microtubule formation at the centrosomes and inhibited tumor growth in a human colon cancer xenograft model, indicating its potential as a novel anticancer agent (Suzuki et al., 2020).

Antimicrobial and Antioxidant Activities :

- Synthesized isoxazoles, derived from reactions involving 1-(Furan-3-yl)ethanamine, were screened for their antimicrobial and antioxidant activities. Certain compounds showed significant efficacy, indicating the potential of these derivatives in developing new antimicrobial and antioxidant agents (Lokeshwari & Kumar, 2017).

Corrosion Inhibition :

- Nitrogenated derivatives of furfural, including those derived from 1-(Furan-3-yl)ethanamine, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These derivatives demonstrated high inhibition efficiency, suggesting their potential as green corrosion inhibitors in industrial applications (Guimarães et al., 2020).

Photophysical Properties Studies :

- Research on the photophysical properties of 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones, incorporating furan derivatives, revealed their utility as potential metal ion sensors. This work highlights the diverse applicability of furan derivatives in sensor technologies (Kumar, Kumawat, Gupta, & Sharma, 2015).

Propiedades

IUPAC Name |

1-(furan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVKKZRVKMOURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472980 | |

| Record name | 1-(furan-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-yl)ethanamine | |

CAS RN |

252372-09-1 | |

| Record name | 1-(furan-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252372-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)